Calendic acid

Description

Calendic acid has been reported in Calendula officinalis with data available.

RN given for (Z,E,E)-isome

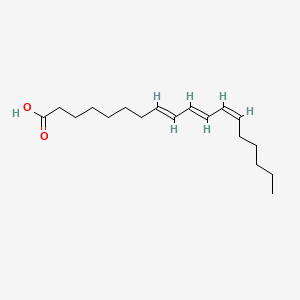

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8E,10E,12Z)-octadeca-8,10,12-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-11H,2-5,12-17H2,1H3,(H,19,20)/b7-6-,9-8+,11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGMPXYVZZCNDQ-KBPWROHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\C=C\CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80897455 | |

| Record name | Calendic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Calendic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5204-87-5, 28872-28-8 | |

| Record name | Calendic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5204-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calendic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005204875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calendic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calendic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK8G4N35L5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Calendic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

40 - 40.5 °C | |

| Record name | Calendic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of Calendic Acid: A Technical Guide for Researchers

An In-depth Examination of the Core Biosynthetic Pathway in Calendula officinalis

Introduction

Calendic acid is a conjugated linolenic acid (CLnA) isomer, specifically (8E,10E,12Z)-octadeca-8,10,12-trienoic acid, found in high concentrations in the seed oil of pot marigold (Calendula officinalis)[1]. This unusual fatty acid, with its conjugated double bond system, exhibits unique chemical properties that make it a valuable renewable resource for the oleochemical industry, with potential applications in the production of paints, coatings, and polymers. Furthermore, emerging research suggests potential health benefits associated with conjugated fatty acids, sparking interest in their biological activities and biosynthetic origins. This technical guide provides a comprehensive overview of the biosynthesis of this compound in plants, with a focus on the key enzymes, their genetic basis, and the experimental methodologies used to elucidate this pathway.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound from oleic acid is a two-step enzymatic process that occurs in the developing seeds of Calendula officinalis. The pathway involves the sequential action of two distinct enzymes that are variants of the fatty acid desaturase 2 (FAD2) family.

Step 1: Synthesis of Linoleic Acid from Oleic Acid

The precursor for this compound synthesis is oleic acid (18:1Δ⁹), a common monounsaturated fatty acid in plants. The first step involves the desaturation of oleic acid to linoleic acid (18:2Δ⁹¹²) by a conventional Δ12-fatty acid desaturase. In Calendula officinalis, this enzyme is encoded by the CoFad2 gene[2][3]. This enzyme introduces a cis double bond at the Δ12 position of oleic acid. The expression of CoFad2 is not restricted to the seeds and can be detected in other tissues as well[2].

Step 2: Conversion of Linoleic Acid to this compound

The key and final step in the biosynthesis of this compound is the conversion of linoleic acid to this compound. This reaction is catalyzed by a specialized and unusual FAD2-like enzyme known as a fatty acid conjugase, encoded by the CoFac2 (also referred to as CoFADX) gene in Calendula officinalis[2][4][5]. This enzyme is highly specific to developing seeds, which correlates with the accumulation of this compound in this tissue[2][3].

The CoFac2 enzyme modifies the existing double bond structure of linoleic acid. It catalyzes the conversion of the cis-Δ⁹ double bond into a trans,trans-conjugated system at the Δ⁸ and Δ¹⁰ positions, while the original cis-Δ¹² double bond remains unchanged[4][5]. The proposed mechanism involves the abstraction of hydrogen atoms from the C-8 and C-11 positions of linoleic acid[1].

Enzymology and Gene Regulation

The two key enzymes in the this compound biosynthetic pathway, CoFAD2 and CoFac2, are both membrane-bound proteins located in the endoplasmic reticulum. While they share sequence homology, their functions are distinct. CoFAD2 is a typical Δ12-desaturase, whereas CoFac2 possesses the unique conjugase activity. The tissue-specific expression of CoFac2 in developing seeds suggests a tightly regulated transcriptional control, ensuring that this compound is synthesized and accumulated specifically in the storage oils of the seed.

Data Presentation

Table 1: Enzymes in the this compound Biosynthetic Pathway

| Enzyme Name | Gene Name | Substrate | Product | Cellular Localization | Tissue Specificity | Reference |

| Δ12-Oleate Desaturase | CoFad2 | Oleic Acid (18:1Δ⁹) | Linoleic Acid (18:2Δ⁹¹²) | Endoplasmic Reticulum | Expressed in various tissues, including developing seeds | [2][3] |

| Fatty Acid Conjugase | CoFac2 (CoFADX) | Linoleic Acid (18:2Δ⁹¹²) | This compound (18:3Δ⁸¹⁰¹²) | Endoplasmic Reticulum | Developing seeds | [2][3][4] |

Table 2: Substrate Specificity of Calendula officinalis Fatty Acid Conjugase (CoFac2)

| Substrate | Product | Activity Level | Reference |

| Linoleic Acid (18:2Δ⁹¹²) | This compound (18:3Δ⁸¹⁰¹²) | High | [2][3] |

| Palmitoleic Acid (16:1Δ⁹) | Conjugated 16:2 diene | Weak | [2][3] |

| Oleic Acid (18:1Δ⁹) | Conjugated 18:2 diene | Weak | [2][3] |

Note: Specific kinetic parameters (Km and Vmax) for the Calendula officinalis fatty acid conjugase (CoFac2) are not currently available in the published literature.

Experimental Protocols

Heterologous Expression of CoFad2 and CoFac2 in Yeast for Functional Characterization

This protocol describes the expression of the Calendula officinalis FAD2-like enzymes in Saccharomyces cerevisiae to confirm their function.

a. cDNA Library Construction and Gene Cloning:

-

Isolate total RNA from developing seeds of Calendula officinalis.

-

Construct a cDNA library from the isolated mRNA using a commercial kit. A detailed protocol for cDNA library construction can be found in various sources[6][7][8][9].

-

Design degenerate PCR primers based on conserved regions of known plant FAD2 genes to amplify fragments of CoFad2 and CoFac2 from the cDNA library.

-

Use the amplified fragments as probes to screen the cDNA library and isolate full-length cDNA clones of CoFad2 and CoFac2.

-

Sequence the full-length cDNAs to confirm their identity.

b. Yeast Expression Vector Construction:

-

Subclone the full-length coding sequences of CoFad2 and CoFac2 into a yeast expression vector, such as pYES2 (Invitrogen), under the control of an inducible promoter (e.g., GAL1).

c. Yeast Transformation and Expression:

-

Transform the expression constructs into a suitable Saccharomyces cerevisiae strain (e.g., INVSc1).

-

Grow the transformed yeast cells in a selective medium lacking uracil.

-

Induce gene expression by adding galactose to the culture medium.

-

Supplement the culture medium with the appropriate fatty acid substrate (e.g., oleic acid for CoFad2, linoleic acid for CoFac2).

d. Fatty Acid Analysis:

-

Harvest the yeast cells after a period of induction.

-

Extract the total lipids from the yeast cells.

-

Prepare fatty acid methyl esters (FAMEs) from the lipid extract (see Protocol 2).

-

Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify the products of the enzymatic reactions.

Fatty Acid Methyl Ester (FAME) Preparation and GC-MS Analysis

This protocol outlines the procedure for preparing FAMEs from plant tissues or yeast cells for subsequent analysis by GC-MS.

a. Lipid Extraction:

-

Homogenize the biological sample (e.g., Calendula seeds, yeast pellet) in a chloroform:methanol solvent mixture (e.g., 2:1, v/v).

-

Add a known amount of an internal standard (e.g., heptadecanoic acid) for quantification.

-

Separate the lipid-containing organic phase from the aqueous phase by centrifugation.

-

Collect the organic phase and evaporate the solvent under a stream of nitrogen.

b. Transesterification:

-

Resuspend the dried lipid extract in a solution of methanolic HCl or boron trifluoride-methanol.

-

Heat the mixture at a specific temperature (e.g., 80°C) for a defined period (e.g., 1-2 hours) to convert the fatty acids to their methyl esters.

-

Stop the reaction by adding water and extract the FAMEs with an organic solvent such as hexane.

c. GC-MS Analysis:

-

Inject the FAME sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like BPX70).

-

Use a temperature gradient to separate the FAMEs based on their chain length, degree of unsaturation, and position of double bonds.

-

Detect and identify the FAMEs using a mass spectrometer.

-

Quantify the individual fatty acids by comparing their peak areas to that of the internal standard.

Detailed protocols for FAME analysis can be found in various publications[2][10][11][12].

Northern Blot Analysis of Gene Expression

This protocol is used to determine the expression patterns of CoFad2 and CoFac2 in different plant tissues.

a. RNA Isolation:

-

Isolate total RNA from various tissues of Calendula officinalis (e.g., leaves, stems, roots, flowers, and developing seeds at different stages).

b. Gel Electrophoresis and Blotting:

-

Separate the total RNA samples on a denaturing agarose gel.

-

Transfer the separated RNA from the gel to a nylon membrane.

c. Probe Preparation and Hybridization:

-

Prepare DNA probes specific for CoFad2 and CoFac2 using the isolated cDNAs.

-

Label the probes with a radioactive or non-radioactive marker.

-

Hybridize the labeled probes to the RNA on the membrane.

d. Detection:

-

Wash the membrane to remove unbound probe.

-

Detect the hybridized probe using an appropriate method (e.g., autoradiography for radioactive probes, chemiluminescence for non-radioactive probes).

-

The intensity of the signal will indicate the relative abundance of the target mRNA in each tissue.

Detailed protocols for Northern blotting are widely available[4][13][14][15][16].

Mandatory Visualizations

Caption: Biosynthetic pathway of this compound in Calendula officinalis.

Caption: Experimental workflow for the study of this compound biosynthesis.

References

- 1. Identification and Analysis of a Gene from Calendula officinalis Encoding a Fatty Acid Conjugase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. An Efficient Method to Prepare Barcoded cDNA Libraries from Plant Callus for Long-Read Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Northern Blot - Lifeasible [lifeasible.com]

- 5. researchgate.net [researchgate.net]

- 6. cDNA Library Construction Protocol - Creative Biogene [creative-biogene.com]

- 7. Construction of a specialized cDNA library from plant cells isolated by laser capture microdissection: toward comprehensive analysis of the genes expressed in the rice phloem. | Semantic Scholar [semanticscholar.org]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 11. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Genetic Approaches to Study Plant Responses to Environmental Stresses: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Northern & Southern Blot Protocols [sigmaaldrich.com]

- 15. RNA Isolation and Northern Blot Analysis [bio-protocol.org]

- 16. Northern Blot Analysis of Gene Expression | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Isomeric Forms of Calendic Acid and Their Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calendic acid, a conjugated linolenic acid (CLnA), is a polyunsaturated fatty acid found in high concentrations in the seeds of Calendula officinalis (pot marigold).[1] It exists in several isomeric forms, with the most common being α-calendic acid and β-calendic acid. These isomers have garnered significant interest in the scientific community due to their distinct biological activities, including potent anti-cancer and pro-apoptotic properties. This technical guide provides a comprehensive overview of the characteristics of α- and β-calendic acid, detailed experimental protocols for their study, and an exploration of their known signaling pathways.

Isomeric Forms and Physicochemical Characteristics

The two primary isomers of this compound are α-calendic acid, with an (8E,10E,12Z) configuration, and β-calendic acid, which is the all-trans isomer (8E,10E,12E).[2] Their distinct geometries give rise to different physicochemical properties and biological activities.

Data Presentation: Physicochemical Properties

| Property | α-Calendic Acid | β-Calendic Acid |

| IUPAC Name | (8E,10E,12Z)-octadeca-8,10,12-trienoic acid[3] | (8E,10E,12E)-octadeca-8,10,12-trienoic acid |

| Synonyms | a-Calendic acid, trans-8, trans-10, cis-12-octadecatrienoic acid[3] | b-Calendic acid, trans-8, trans-10, trans-12-octadecatrienoic acid |

| Molecular Formula | C₁₈H₃₀O₂[3] | C₁₈H₃₀O₂ |

| Molecular Weight | 278.43 g/mol [3] | 278.43 g/mol |

| Melting Point | 40-40.5 °C[4] | Not experimentally determined |

| logP (Predicted) | 6.06 - 6.66[4] | 6.06 - 6.66 |

| Polar Surface Area | 37.3 Ų[4] | 37.3 Ų |

| Water Solubility (Predicted) | 0.00024 g/L[4] | Very hydrophobic, practically insoluble |

Data Presentation: Spectroscopic Characteristics

| Spectroscopic Technique | α-Calendic Acid | β-Calendic Acid |

| UV-Vis (λmax) | 262, 270, 282 nm[5] | 262, 270, 282 nm[5] |

| ¹H NMR | Specific peak assignments not fully available in searched literature. | Specific peak assignments not fully available in searched literature. |

| ¹³C NMR | Specific peak assignments not fully available in searched literature. | Specific peak assignments not fully available in searched literature. |

| FT-IR | Characteristic bands for carboxylic acid (O-H stretch ~3300-2500 cm⁻¹, C=O stretch ~1710 cm⁻¹), C-H stretches (~3000-2850 cm⁻¹), and C=C stretches for conjugated systems. Specific peak assignments not fully available in searched literature. | Similar characteristic bands to the α-isomer are expected, with potential shifts in the fingerprint region due to stereochemical differences. Specific peak assignments not fully available in searched literature. |

Biological Activities and Signaling Pathways

Both α- and β-calendic acid have demonstrated significant biological activities, with a particular focus on their anti-cancer effects. Studies have shown that β-calendic acid may exhibit more potent cytotoxic and anti-proliferative effects compared to its α-isomer.

Data Presentation: Biological Activity

| Biological Activity | α-Calendic Acid | β-Calendic Acid | Cell Line(s) |

| Anti-cancer | Induces apoptosis and inhibits invasion[6] | Induces apoptosis and inhibits invasion; reported to be more active than α-isomer[6] | Choriocarcinoma JEG-3, Colon cancer cells |

| Apoptosis Induction | Induces apoptosis through oxidative stress and p38 MAPK activation[6] | Induces apoptosis through oxidative stress and p38 MAPK activation[6] | Choriocarcinoma JEG-3 |

| Anti-inflammatory | Potential anti-inflammatory effects[4] | Potential anti-inflammatory effects | Macrophages |

Signaling Pathways

The primary signaling pathway implicated in the biological activity of both α- and β-calendic acid is the induction of apoptosis via oxidative stress and the subsequent activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. There is also evidence to suggest a potential role for the NF-κB signaling pathway.

Oxidative Stress and p38 MAPK Pathway

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Discovery and Synthesis of Conjugated Fatty Acids from Natural Products [jstage.jst.go.jp]

- 3. This compound | C18H30O2 | CID 5282818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. LC-HR/MS Analysis of Lipophilic Extracts from Calendula arvensis (Vaill.) L. Organs: An Unexplored Source in Cosmeceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heterologous Production of this compound Naturally Found in Calendula officinalis by Recombinant Fission Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

Health Benefits of Calendic Acid: A Technical Guide on Preliminary Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calendic acid, a conjugated linolenic acid (CLNA) isomer found in the pot marigold (Calendula officinalis), is emerging as a compound of interest for its potential therapeutic properties. As a polyunsaturated fatty acid with a distinctive molecular structure, preliminary research suggests its involvement in several key biological processes, including the modulation of inflammatory responses, induction of cancer cell apoptosis, and potential influence on metabolic pathways. This technical guide provides an in-depth summary of the current preliminary findings on the health benefits of this compound, with a focus on quantitative data, experimental methodologies, and the signaling pathways implicated in its activity. The information presented herein is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Anti-Cancer Effects

Preliminary in vitro studies have indicated that this compound possesses anti-cancer properties, primarily through the induction of apoptosis and inhibition of cancer cell invasion.

Quantitative Data

While much of the research has focused on Calendula officinalis extracts, one key study has investigated the effects of isolated α- and β-calendic acid on human choriocarcinoma JEG-3 cells.

| Cell Line | Compound | Effect | Quantitative Data | Reference |

| JEG-3 | α-calendic acid | Apoptosis Induction | Data not available in abstract | [1] |

| JEG-3 | β-calendic acid | Apoptosis Induction | Data not available in abstract | [1] |

| JEG-3 | α-calendic acid | Invasion Inhibition | Data not available in abstract | [1] |

| JEG-3 | β-calendic acid | Invasion Inhibition | Data not available in abstract | [1] |

Note: Specific IC50 values for isolated this compound on various cancer cell lines are not yet widely available in the reviewed literature. The majority of published data pertains to crude extracts of Calendula officinalis.

Experimental Protocols

The following are generalized protocols for the key experiments used to determine the anti-cancer effects of this compound, based on the methodologies described in the available literature.

-

Cell Line: Human choriocarcinoma JEG-3 cells.

-

Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are treated with varying concentrations of α- and β-calendic acid for specified time periods to assess dose- and time-dependent effects.

-

After treatment with this compound, both adherent and floating cells are collected.

-

Cells are washed with cold phosphate-buffered saline (PBS).

-

Cells are resuspended in binding buffer.

-

Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature.

-

Apoptotic cells are analyzed by flow cytometry.

-

Transwell inserts with a Matrigel-coated membrane are used.

-

JEG-3 cells, pre-treated with this compound, are seeded into the upper chamber in a serum-free medium.

-

The lower chamber is filled with a medium containing a chemoattractant (e.g., FBS).

-

After incubation, non-invading cells on the upper surface of the membrane are removed.

-

Invading cells on the lower surface are fixed, stained, and counted under a microscope.

-

Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Malondialdehyde (MDA) Assay: Lipid peroxidation is assessed by measuring the levels of MDA, a product of lipid breakdown, often using a thiobarbituric acid reactive substances (TBARS) assay.

-

Glutathione (GSH) Assay: The levels of the antioxidant glutathione are quantified to assess the cellular antioxidant capacity.

-

Total protein is extracted from this compound-treated cells.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., p38 MAPK, phospho-p38 MAPK, Bcl-2, Bax, Caspase-3, Caspase-9).

-

The membrane is then incubated with a corresponding secondary antibody.

-

Protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways

The anti-cancer effects of this compound appear to be mediated, at least in part, through the induction of oxidative stress and the subsequent activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1]

Anti-Inflammatory Effects

Preliminary evidence suggests that this compound may exert anti-inflammatory effects by modulating key inflammatory pathways, although much of the current research has been conducted using extracts of Calendula officinalis.

Quantitative Data

Direct quantitative data for isolated this compound is limited. However, studies on Calendula officinalis extracts, which contain this compound, have shown inhibitory effects on inflammatory markers.

| Model | Treatment | Effect | Quantitative Data | Reference |

| LPS-stimulated RAW 264.7 macrophages | Calendula officinalis oil | Inhibition of Nitric Oxide (NO) production | 50% inhibition at 147 µL/mL | |

| Carrageenan-induced paw edema (rats) | Calendula officinalis extract (500 mg/kg) | Reduction in paw edema | 65.9% inhibition | |

| Dextran-induced paw edema (rats) | Calendula officinalis extract (500 mg/kg) | Reduction in paw edema | 42.4% inhibition |

Experimental Protocols

The following are generalized protocols for assessing anti-inflammatory activity, which could be adapted for testing isolated this compound.

-

Macrophage cell lines (e.g., RAW 264.7) are seeded in 96-well plates.

-

Cells are pre-treated with various concentrations of this compound.

-

Inflammation is induced by adding lipopolysaccharide (LPS).

-

After incubation, the supernatant is collected.

-

The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

-

Rodents (e.g., rats or mice) are administered this compound orally or intraperitoneally.

-

After a set period, a sub-plantar injection of carrageenan is given into the hind paw to induce inflammation.

-

Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.

-

The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of a control group.

-

NF-κB Activation Assay: The activation of the NF-κB pathway can be assessed by measuring the nuclear translocation of the p65 subunit using immunofluorescence or by a reporter gene assay.

-

COX-2 Expression: The expression of the cyclooxygenase-2 (COX-2) enzyme can be quantified at the protein level by Western blot or at the mRNA level by RT-qPCR.

Signaling Pathways

The anti-inflammatory effects of Calendula officinalis extracts are thought to be mediated through the inhibition of the NF-κB signaling pathway and the downregulation of COX-2 expression. The direct role of this compound in these pathways requires further investigation.

Metabolic Effects

The role of this compound in metabolic regulation is the least explored area. However, as a conjugated linolenic acid, it is hypothesized to interact with pathways that regulate lipid and glucose metabolism, such as those involving Peroxisome Proliferator-Activated Receptors (PPARs).

Quantitative Data

Currently, there is a lack of specific quantitative data from preliminary studies on the direct effects of this compound on metabolic parameters.

Experimental Protocols

The following protocols are standard methods used to investigate the metabolic effects of fatty acids and could be applied to this compound.

-

Preadipocyte cell lines (e.g., 3T3-L1) are cultured to confluence.

-

Adipocyte differentiation is induced using a standard hormonal cocktail.

-

Cells are treated with this compound during the differentiation process.

-

Lipid accumulation is visualized and quantified by Oil Red O staining.

-

Differentiated adipocytes or muscle cells are serum-starved.

-

Cells are treated with this compound.

-

Glucose uptake is stimulated with insulin.

-

The uptake of a fluorescently labeled glucose analog (e.g., 2-NBDG) is measured by flow cytometry or a fluorescence plate reader.

-

Cells are co-transfected with a PPAR expression vector and a reporter plasmid containing a PPAR response element linked to a luciferase gene.

-

Transfected cells are treated with this compound.

-

Luciferase activity is measured to determine the extent of PPAR activation.

Signaling Pathways

Conjugated linolenic acids are known to be ligands for PPARs, which are key regulators of lipid and glucose homeostasis. It is plausible that this compound may exert metabolic effects through the activation of PPARγ.

References

The Role of Calendic Acid in Plant Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calendic acid, a conjugated linolenic acid isomer, is a significant component of the seed oil of Calendula officinalis (pot marigold). This technical guide provides a comprehensive overview of the biosynthesis, metabolic role, and quantification of this compound in plants. It details the enzymatic conversion of linoleic acid to this compound, summarizes its accumulation across different genotypes, and presents methodologies for its analysis. Furthermore, this guide explores the current understanding of its physiological function, primarily as a storage lipid, and its potential, though less understood, role in plant stress responses. Diagrams of the biosynthetic pathway and related signaling cascades are provided to elucidate the metabolic context of this unusual fatty acid.

Introduction

This compound ((8E,10E,12Z)-octadeca-8,10,12-trienoic acid) is an unsaturated fatty acid notable for its conjugated double bond system.[1] It is chemically similar to conjugated linoleic acids (CLAs) and is of interest for its potential industrial applications as a drying oil and for its purported health benefits.[2] In the plant kingdom, this compound is predominantly found in the seed triglycerides of species belonging to the Calendula genus.[3][4] Understanding the metabolic pathways leading to its synthesis, its physiological role within the plant, and the factors influencing its accumulation is crucial for both fundamental plant science and for harnessing its potential through biotechnology.

Biosynthesis of this compound

The biosynthesis of this compound is a specialized pathway that diverges from the common fatty acid synthesis routes in plants. The primary precursor for this compound is linoleic acid (18:2Δ⁹ᶜ,¹²ᶜ).[5]

The Core Biosynthetic Pathway

The synthesis of this compound from linoleic acid is catalyzed by a unique enzyme known as a fatty acid conjugase, which is a variant of the Δ12-oleate desaturase (FAD2).[1] In Calendula officinalis, this enzyme is encoded by the CoFac2 gene.[6][7]

The key steps in the biosynthesis, starting from oleic acid, are as follows:

-

Desaturation of Oleic Acid: Oleic acid (18:1Δ⁹ᶜ), synthesized in the plastid and exported to the cytoplasm, is first desaturated at the Δ12 position to form linoleic acid (18:2Δ⁹ᶜ,¹²ᶜ). This reaction is catalyzed by the conventional Δ12-oleate desaturase, encoded by the CoFad2 gene in C. officinalis.[6]

-

Conjugation of Linoleic Acid: The CoFac2 enzyme then acts on linoleic acid. It catalyzes the conversion of the cis-double bond at the Δ9 position into a trans,trans-conjugated double bond system at the Δ8 and Δ10 positions, resulting in the formation of this compound (18:3Δ⁸ᴱ,¹⁰ᴱ,¹²ᶻ).[7][8] This process involves the removal of hydrogen atoms from the C-8 and C-11 positions of linoleic acid.[6][9]

The expression of the CoFac2 gene is highly specific to developing seeds, which correlates with the accumulation of this compound exclusively in this tissue. In contrast, the CoFad2 gene is expressed in various tissues, reflecting the widespread presence of linoleic acid in the plant.[6][7]

Visualization of the Biosynthetic Pathway

Caption: Biosynthetic pathway of this compound from oleic acid in Calendula officinalis.

Quantitative Data on this compound Accumulation

This compound is the predominant fatty acid in the seed oil of Calendula officinalis, though its concentration can vary significantly depending on the genotype and environmental conditions.

| Genotype/Study Reference | Tissue | This compound Content (% of total fatty acids) | Other Major Fatty Acids (%) |

| C. officinalis (Various genotypes)[4] | Seed | 51.4 - 57.6 | Linoleic acid (28.5 - 31.9) |

| C. officinalis (14 cultivars)[2] | Seed | 25 - 50 | Not specified |

| C. officinalis (Various genotypes)[10] | Seed | 6.91 - 51.42 | Linoleic acid (30.50 - 48.25) |

| C. officinalis (General)[4] | Seed | ~60 | Not specified |

| Calendula species (17 species) | Seed | 38.9 - 58.4 | Not specified |

Role in Plant Metabolism and Physiology

The primary and most well-established role of this compound in plants is as a storage fatty acid in the seeds of Calendula species. It is accumulated in triacylglycerols, providing a dense source of energy and carbon for the developing embryo upon germination.

Role in Plant Development

The accumulation of this compound is tightly regulated and occurs specifically during seed maturation. Studies have shown that as the seed heads of C. officinalis mature, the oil content and the proportion of this compound within that oil both increase.[2] This developmental regulation points to its dedicated function as a storage compound for the next generation.

Response to Abiotic and Biotic Stress

The direct role of this compound in plant stress responses is not yet well-defined. However, as an unsaturated fatty acid, it is situated within the broader context of lipid metabolism, which is known to be crucial for stress adaptation.

-

Abiotic Stress: Studies on C. officinalis have shown that abiotic stresses like salinity and drought can impact overall growth, photosynthetic pigments, and the accumulation of stress-related compounds like proline.[11][12][13][14][15] While these studies demonstrate the plant's response to stress, they do not directly link these responses to changes in this compound metabolism.

-

Biotic Stress and Signaling: Unsaturated fatty acids, particularly linoleic and linolenic acids, are precursors to a class of signaling molecules called oxylipins, which includes the plant hormone jasmonic acid (JA).[16][17][18][19][20] Jasmonates are key regulators of plant defense against herbivores and certain pathogens.[21] this compound biosynthesis represents a branch from this central pathway. It is plausible that the diversion of linoleic acid towards this compound synthesis could modulate the pool of precursors available for JA production, thereby indirectly influencing defense signaling. However, a direct signaling role for this compound itself has not been established.

Visualization of Fatty Acid Signaling Context

Caption: Metabolic fate of linoleic acid, showing the divergence into the jasmonic acid signaling pathway and the this compound biosynthesis pathway.

Experimental Protocols

Accurate quantification of this compound is essential for research and quality control. The standard method involves lipid extraction, transesterification to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography (GC).

Lipid Extraction and FAME Preparation

This protocol is adapted from standard methods for fatty acid analysis.[22][23][24][25][26]

Materials:

-

Chloroform

-

Methanol

-

0.9% (w/v) NaCl solution

-

Hexane

-

2M Methanolic KOH or 1.2% HCl in methanol

-

Sodium hydrogen sulfate (anhydrous)

-

Internal standard (e.g., C17:0 or C19:0 fatty acid)

-

Glass test tubes with PTFE-lined screw caps

-

Vortex mixer

-

Centrifuge

-

Water bath or heating block

Procedure:

-

Homogenization and Extraction:

-

Weigh approximately 100 mg of ground seed tissue into a glass test tube.

-

Add a known amount of internal standard.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

-

Vortex vigorously for 2 minutes.

-

Add 0.5 mL of 0.9% NaCl solution and vortex again to induce phase separation.

-

Centrifuge at 2000 x g for 10 minutes.

-

Carefully transfer the lower chloroform phase containing the lipids to a new clean tube.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Transesterification (Base-catalyzed):

-

To the dried lipid extract, add 1 mL of hexane to redissolve the oil.

-

Add 200 µL of 2M methanolic KOH.

-

Cap the tube tightly and vortex vigorously for 2 minutes at room temperature.

-

Add a small amount of anhydrous sodium hydrogen sulfate to neutralize the catalyst and absorb water.

-

Centrifuge briefly. The upper hexane layer containing the FAMEs is ready for GC analysis.

-

-

Transesterification (Acid-catalyzed):

-

To the dried lipid extract, add 2 mL of 1.2% HCl in methanol.

-

Cap the tube tightly and heat at 80-100°C for 1 hour.

-

Cool to room temperature.

-

Add 1 mL of hexane and 1 mL of water.

-

Vortex to extract the FAMEs into the hexane phase.

-

Centrifuge briefly. The upper hexane layer is ready for GC analysis.

-

GC-MS Analysis of this compound FAMEs

Instrumentation:

-

Gas chromatograph coupled with a Mass Spectrometer (GC-MS).

-

A polar capillary column (e.g., BPX70, DB-23, or SP-2560) is recommended for good separation of fatty acid isomers.[7]

Typical GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 min.

-

Ramp to 200°C at 10°C/min.

-

Ramp to 240°C at 5°C/min, hold for 10 min.

-

-

MS Detector:

-

Scan range: 50-500 m/z.

-

Ionization mode: Electron Impact (EI).

-

Quantification:

-

Identification of the this compound methyl ester peak is based on its retention time compared to a standard and its characteristic mass spectrum.

-

Quantification is performed by comparing the peak area of the this compound methyl ester to the peak area of the internal standard.

Conclusion and Future Perspectives

This compound is a major and metabolically significant fatty acid in the seeds of Calendula officinalis. Its biosynthesis via a specialized fatty acid conjugase is well-characterized. The primary role of this compound is as a storage lipid, providing energy for the next generation. While its direct involvement in plant signaling and stress responses remains an area for further investigation, its position as a metabolic branch from the precursors of jasmonic acid signaling suggests a potential for indirect influence. The methodologies for its quantification are robust, enabling further research into the genetic and environmental factors that control its accumulation. Future research should focus on elucidating the specific roles of this compound during seed germination and its potential involvement in plant defense, which could open new avenues for its application in agriculture and biotechnology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. agronomysociety.org.nz [agronomysociety.org.nz]

- 3. An Updated Review on the Multifaceted Therapeutic Potential of Calendula officinalis L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid composition of lipids in pot marigold (Calendula officinalis L.) seed genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification and Analysis of a Gene from Calendula officinalis Encoding a Fatty Acid Conjugase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The biosynthesis of this compound, octadeca-(8E,10E, 12Z)-trienoic, acid, by developing marigold seeds: origins of (E,E,Z) and (Z,E,Z) conjugated triene acids in higher plants - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. ojs.openagrar.de [ojs.openagrar.de]

- 12. Effects of salinity and salicylic acid on growth characteristics and photosynthetic pigments of Calendula officinalis L. [ijmapr.areeo.ac.ir]

- 13. mdpi.com [mdpi.com]

- 14. Drought stress effects on pot marigold (Calendula officinalis L.) revealed by REML and BLUEs analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sciforum.net [sciforum.net]

- 16. researchgate.net [researchgate.net]

- 17. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones [mdpi.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Jasmonates: News on Occurrence, Biosynthesis, Metabolism and Action of an Ancient Group of Signaling Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Lipids and Lipid-Mediated Signaling in Plant–Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. merckmillipore.com [merckmillipore.com]

- 23. Sample Preparation - Fatty Acid Methyl Ester (FAME) | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]

- 24. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 25. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 26. dmoserv3.whoi.edu [dmoserv3.whoi.edu]

A Technical Guide to the In Vitro Anticancer Potential of Calendic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro anticancer properties of calendic acid, a conjugated linolenic acid isomer found in Calendula officinalis. The guide focuses on its mechanisms of action, cytotoxic effects on various cancer cell lines, and the detailed experimental protocols used to elucidate these properties.

Introduction: this compound as a Potential Anticancer Agent

This compound is an omega-6 polyunsaturated fatty acid derived from the pot marigold, Calendula officinalis[1]. It exists in α and β isomeric forms, both of which have demonstrated potent anticancer properties in preclinical studies[2]. Research highlights its ability to inhibit cancer cell growth and induce programmed cell death (apoptosis) through multiple signaling pathways[1][2]. This guide synthesizes the current in vitro evidence, presenting quantitative data, mechanistic pathways, and detailed methodologies for researchers in oncology and drug development.

Mechanism of Action: How this compound Induces Cancer Cell Death

In vitro studies have revealed that this compound exerts its anticancer effects primarily through the induction of apoptosis and cell cycle arrest, mediated by a cascade of molecular events.

2.1 Induction of Oxidative Stress

A primary mechanism initiated by both α- and β-calendic acid is the significant elevation of oxidative stress within cancer cells. This is characterized by an increase in reactive oxygen species (ROS) and byproducts of lipid peroxidation, such as malondialdehyde (MDA). This pro-oxidant activity disrupts the cellular redox balance, triggering downstream signaling pathways that lead to cell death[2].

2.2 Activation of the p38 MAPK Signaling Pathway

The oxidative stress induced by this compound directly activates the phosphorylation of p38 Mitogen-Activated Protein Kinase (p38MAPK)[2]. The p38MAPK pathway is a critical regulator of cellular responses to stress stimuli. Its activation in this context serves as a key step in initiating the apoptotic program[2]. Inhibition of p38MAPK has been shown to block this compound-induced apoptosis, confirming its central role in the signaling cascade[2].

2.3 Modulation of Bcl-2 Family Proteins and Caspase Activation

Downstream of p38MAPK activation, this compound modulates the expression of key proteins in the Bcl-2 family, which are critical regulators of apoptosis[3][4]. Specifically, it upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2[2][5]. This shift in the Bcl-2/Bax ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c and the subsequent activation of initiator caspase-9 and executioner caspase-3[2][6]. Active caspase-3 is the final effector in this cascade, responsible for cleaving cellular substrates and executing the apoptotic program[2][7][8].

2.4 Induction of Cell Cycle Arrest

In addition to inducing apoptosis, extracts containing this compound have been shown to inhibit cancer cell proliferation by arresting the cell cycle. Studies have identified that treatment can cause cells to accumulate in the G0/G1 phase, preventing them from entering the S phase and replicating their DNA. This cell cycle arrest is a key component of its antiproliferative effect[7][8][9].

Quantitative Data on Anticancer Activity

The cytotoxic and antiproliferative effects of this compound and related Calendula extracts have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Table 1: IC50 Values of this compound and Derivatives in Cancer Cell Lines

| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |

| This compound | HCT15 (Colon Cancer) | 800 µM | [10] |

| Caffeic Acid Phenethyl Ester (CAPE) | HCT-116 (Colorectal Cancer) | 44.2 mM | [10] |

| Caffeic Acid Phenyl Propyl Ester (CAPPE) | HCT-116 (Colorectal Cancer) | 32.7 mM | [10] |

| Caffeic Acid Phenethyl Ester (CAPE) | SW-480 (Colorectal Cancer) | 132.3 mM | [10] |

| Caffeic Acid Phenyl Propyl Ester (CAPPE) | SW-480 (Colorectal Cancer) | 130.7 mM | [10] |

Note: Data for pure this compound is limited; values for related phenolic acids and their esters with demonstrated anticancer potential are included for context.

Table 2: Summary of Mechanistic Effects of this compound In Vitro

| Effect | Cancer Cell Line | Observations | Reference |

| Apoptosis Induction | JEG-3 (Choriocarcinoma) | Upregulation of Bax, downregulation of Bcl-2, activation of Caspase-9 and Caspase-3. | [2] |

| Various Tumor Cell Lines | Induction of apoptosis via active Caspase-3. | [7][8] | |

| Cell Cycle Arrest | Various Tumor Cell Lines | Arrest in the G0/G1 phase of the cell cycle. | [7][8][9] |

| Inhibition of Proliferation | Wide variety of tumor cell lines | Potent inhibition of proliferation, ranging from 70% to 100%. | [7][8][9] |

| Increased Oxidative Stress | JEG-3 (Choriocarcinoma) | Significantly increased levels of ROS and MDA. | [2] |

Visualized Signaling Pathways and Workflows

Caption: General workflow for in vitro analysis of this compound.

Caption: this compound induces apoptosis via oxidative stress and p38MAPK.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the study of this compound's anticancer effects.

5.1 Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., JEG-3, HCT15, HCT-116) are obtained from a certified cell bank (e.g., ATCC).

-

Culture Medium: Cells are cultured in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

-

Subculture: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA to ensure exponential growth for experiments.

5.2 Cytotoxicity Assessment (MTT Assay)

This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which convert the yellow tetrazolium salt MTT to purple formazan crystals[11][12].

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium[11]. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in serum-free medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO in medium) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours)[11].

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C[11].

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[12].

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

5.3 Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[13][14].

-

Cell Preparation: Plate cells in 6-well plates and treat with this compound for the desired time.

-

Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) or a similar dye like 7-AAD[7].

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

5.4 Cell Cycle Analysis

This method uses a fluorescent dye that binds stoichiometrically to DNA to determine the distribution of cells in different phases of the cell cycle via flow cytometry[15][16].

-

Cell Preparation and Treatment: Culture and treat cells with this compound as described for the apoptosis assay[7].

-

Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the DNA content of the cells using a flow cytometer. A histogram of DNA content versus cell count will show distinct peaks for G0/G1, S, and G2/M phases[15].

Conclusion and Future Directions

The in vitro evidence strongly supports the anticancer potential of this compound. Its ability to induce apoptosis and cell cycle arrest in various cancer cell lines is primarily mediated through the generation of oxidative stress and the subsequent activation of the p38MAPK signaling pathway, which modulates Bcl-2 family proteins and activates the caspase cascade[2].

While these findings are promising, further research is required. Future studies should focus on:

-

Expanding the range of cancer cell lines tested to identify specific cancer types that are most sensitive to this compound.

-

Conducting in vivo studies to validate the in vitro findings and assess the bioavailability, efficacy, and safety of this compound in animal models.

-

Investigating potential synergistic effects when combined with conventional chemotherapeutic agents.

This comprehensive guide provides a foundational resource for scientists and researchers aiming to explore and develop this compound as a novel therapeutic agent in the fight against cancer.

References

- 1. Calendic_acid [bionity.com]

- 2. Induction of apoptosis and inhibition of invasion in choriocarcinoma JEG-3 cells by α-calendic acid and β-calendic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 4. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calendula officinalis: Potential Roles in Cancer Treatment and Palliative Care - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A new extract of the plant calendula officinalis produces a dual in vitro effect: cytotoxic anti-tumor activity and lymphocyte activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new extract of the plant Calendula officinalis produces a dual in vitro effect: cytotoxic anti-tumor activity and lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells [frontiersin.org]

- 15. Cell Cycle Analysis - Blizard Institute - Faculty of Medicine and Dentistry [qmul.ac.uk]

- 16. Cell cycle analysis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Calendic Acid Research for Graduate Students

An Introduction for Researchers, Scientists, and Drug Development Professionals

Abstract

Calendic acid, a conjugated linolenic acid isomer predominantly found in the seeds of Calendula officinalis, has garnered significant attention in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of this compound research, tailored for graduate students and professionals in drug development. It covers the fundamental properties of this compound, detailed experimental protocols for its extraction, purification, and analysis, and delves into its molecular mechanisms of action, particularly its anti-cancer and anti-inflammatory effects. This guide aims to equip researchers with the necessary knowledge and methodologies to advance the study of this promising natural compound.

Introduction to this compound

This compound, chemically known as (8E,10E,12Z)-octadeca-8,10,12-trienoic acid, is a polyunsaturated fatty acid.[1] It is an isomer of α-linolenic acid and is characterized by its conjugated double bond system, which is believed to be the source of its bioactivity. The primary natural source of this compound is the seed oil of the pot marigold, Calendula officinalis, where it can constitute a significant portion of the total fatty acids.[2]

The biosynthesis of this compound in Calendula officinalis is a unique process involving a specialized fatty acid desaturase, a variant of FAD2, which converts linoleic acid into this compound.[1] This pathway highlights the plant's distinct metabolic capabilities and provides a basis for potential biotechnological production of this fatty acid.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its extraction, formulation, and application in biological studies.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₀O₂ | [3] |

| Molar Mass | 278.43 g/mol | [4] |

| IUPAC Name | (8E,10E,12Z)-octadeca-8,10,12-trienoic acid | [1] |

| CAS Number | 5204-87-5 | [3] |

| Melting Point | 40-40.5 °C | [3] |

| Appearance | Solid | [3] |

Biological Activities of this compound

This compound has demonstrated a range of biological activities, with its anti-cancer and anti-inflammatory properties being the most extensively studied.

Anti-Cancer Activity

This compound has shown promising cytotoxic effects against various cancer cell lines. While specific IC50 values for pure this compound are not widely reported in publicly available literature, studies on Calendula officinalis extracts, rich in this compound, indicate significant anti-proliferative activity. For instance, a methanolic extract of Calendula officinalis leaves demonstrated cytotoxicity against several breast cancer cell lines.

| Cell Line | Type | IC50 (µg/mL) of C. officinalis Extract | Reference |

| AMJ13 | Breast Cancer | 2088 | [1] |

| MCF7 | Breast Cancer | 1737 | [1] |

| CAL51 | Breast Cancer | 3081 | [1] |

| MDAMB | Breast Cancer | 4.732 (reported as mg/ml) | [1] |

It is important to note that these values are for a crude extract, and the activity of purified this compound may differ. Further research is needed to establish the precise cytotoxic concentrations of the pure compound.

The anti-cancer mechanism of this compound involves the induction of apoptosis. Studies have shown that this compound can trigger programmed cell death in cancer cells through pathways involving oxidative stress and the activation of key signaling molecules.

Anti-Inflammatory Activity

The anti-inflammatory effects of this compound are attributed to its ability to modulate the production of pro-inflammatory mediators. While quantitative data for pure this compound is limited, extracts of Calendula officinalis have been shown to inhibit pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2).[5][6] This suggests that this compound may play a significant role in the plant's traditional use for treating inflammatory conditions.

PPAR Agonist Activity

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in lipid and glucose metabolism. Some fatty acids are known to be natural ligands for PPARs. While there is interest in the potential of this compound to act as a PPAR agonist, specific EC50 values for its activity on PPARα and PPARγ are not yet well-documented in the literature and represent an area for future investigation.

Key Signaling Pathways

Apoptosis Induction via Oxidative Stress and p38 MAPK Pathway

This compound has been shown to induce apoptosis in human choriocarcinoma JEG-3 cells through the generation of reactive oxygen species (ROS), leading to oxidative stress.[5] This oxidative stress, in turn, activates the p38 mitogen-activated protein kinase (p38 MAPK) signaling pathway.[5] Activation of p38 MAPK leads to the upregulation of the Bcl-2/Bax ratio and the subsequent activation of the executioner caspases, Caspase-3 and Caspase-9, culminating in apoptotic cell death.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound research.

Extraction and Purification

This protocol describes the extraction of lipids, including this compound, from Calendula officinalis seeds using a Soxhlet apparatus.

Materials:

-

Dried Calendula officinalis seeds

-

Hexane (analytical grade)

-

Soxhlet extractor

-

Heating mantle

-

Round-bottom flask

-

Cellulose extraction thimble

-

Rotary evaporator

Procedure:

-

Grind the dried Calendula officinalis seeds into a fine powder.

-

Accurately weigh a known amount of the ground seed powder and place it into a cellulose extraction thimble.

-

Place the thimble into the extraction chamber of the Soxhlet apparatus.

-

Fill a round-bottom flask with hexane to approximately two-thirds of its volume and add a few boiling chips.

-

Assemble the Soxhlet apparatus with the flask on a heating mantle and a condenser on top of the extraction chamber.

-

Heat the hexane to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble, extracting the lipids from the seed powder.

-

Allow the extraction to proceed for 6-8 hours, ensuring a continuous cycle of solvent siphoning.

-

After extraction, turn off the heat and allow the apparatus to cool.

-

Remove the round-bottom flask containing the hexane and lipid extract.

-

Concentrate the extract using a rotary evaporator to remove the hexane, yielding the crude seed oil rich in this compound.

-

Store the crude oil at -20°C under a nitrogen atmosphere to prevent oxidation.

This protocol outlines the purification of this compound from the crude seed oil.

Materials:

-

Crude Calendula officinalis seed oil

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase preparative column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

Procedure:

-

Saponify the crude seed oil to obtain free fatty acids. Dissolve a known amount of oil in methanolic KOH and heat at 60°C for 1 hour.

-

Neutralize the solution with HCl and extract the free fatty acids with hexane.

-

Evaporate the hexane to obtain the free fatty acid mixture.

-

Dissolve the fatty acid mixture in the mobile phase for injection into the preparative HPLC.

-

Set up the preparative HPLC system with a C18 column.

-

Use a mobile phase gradient of acetonitrile and water. A typical starting condition could be 80% acetonitrile, increasing to 100% over 30 minutes. The flow rate will depend on the column dimensions.

-

Monitor the elution at a wavelength of 270 nm, which is within the absorption maximum for conjugated trienes like this compound.

-

Collect the fraction corresponding to the this compound peak.

-

Evaporate the solvent from the collected fraction to obtain purified this compound.

-

Verify the purity of the isolated this compound using analytical HPLC or GC-MS.

Analytical Methods

This protocol is for the analysis and quantification of this compound in a sample.

Materials:

-

Purified this compound or lipid extract

-

Methanolic HCl (5%) or BF₃-methanol

-

Hexane (GC grade)

-

Sodium chloride solution (saturated)

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-23 or similar polar column)

Procedure:

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To a known amount of the sample, add 2 mL of 5% methanolic HCl.

-

Heat the mixture at 70°C for 2 hours in a sealed vial.

-

After cooling, add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

-

Vortex the mixture and allow the layers to separate.

-

Carefully collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject 1 µL of the FAMEs solution into the GC-MS.

-

Use a temperature program suitable for FAME analysis. For example, start at 150°C, hold for 1 minute, then ramp to 240°C at 4°C/minute, and hold for 5 minutes.

-

The mass spectrometer should be operated in electron ionization (EI) mode.

-

Identify the this compound methyl ester peak based on its retention time and mass spectrum.

-

Quantify the amount of this compound by using an internal standard and creating a calibration curve.

-

Biological Assays

This assay is used to determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HT-29 colon cancer cells)

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

This flow cytometry-based assay is used to quantify apoptosis in cells treated with this compound.[7][8][9][10][11]

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat the cancer cells with this compound at the desired concentration (e.g., the IC50 value) for a specified time (e.g., 24 hours). Include an untreated control.

-

Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

The populations of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

This protocol is used to detect the activation of the p38 MAPK pathway and the execution of apoptosis.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound as described for the apoptosis assay.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-p38 MAPK) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with antibodies for total p38 MAPK, cleaved caspase-3, and a loading control like β-actin to normalize the results.

Conclusion

This compound is a natural fatty acid with significant potential in drug discovery, particularly in the fields of oncology and inflammation. This guide has provided a foundational understanding of its properties, biological activities, and the molecular mechanisms underlying its effects. The detailed experimental protocols offer a starting point for graduate students and researchers to investigate this compound further. While the existing literature provides a strong basis for its therapeutic potential, further research is crucial to elucidate the precise quantitative effects of pure this compound and to explore its full range of biological activities. The continued study of this compound is poised to contribute to the development of novel therapeutic agents from natural sources.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory, anti-tumor-promoting, and cytotoxic activities of constituents of marigold (Calendula officinalis) flowers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Induction of apoptosis and inhibition of invasion in choriocarcinoma JEG-3 cells by α-calendic acid and β-calendic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis Protocols | USF Health [health.usf.edu]

- 8. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of Calendic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive overview of the key biological activities of calendic acid, a conjugated linolenic acid isomer found predominantly in Calendula officinalis. It synthesizes findings from pivotal studies, focusing on the compound's anti-cancer, anti-inflammatory, and metabolic-modulating properties. The guide includes detailed experimental methodologies, quantitative data summaries, and visual representations of key molecular pathways to support further research and development.

Anti-Cancer Activity

This compound has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines.[1][2] Its primary mechanisms of action involve the induction of apoptosis and the inhibition of cancer cell invasion, often mediated through the activation of oxidative stress-related signaling pathways.[1]

Molecular Mechanism: Apoptosis and Anti-Invasion

Studies on human choriocarcinoma (JEG-3) cells have elucidated a key pathway for this compound's anti-cancer effects. Both α- and β-isomers of this compound induce apoptosis and suppress cell invasion by increasing intracellular oxidative stress.[1] This is marked by elevated levels of reactive oxygen species (ROS) and lipid peroxidation. The heightened oxidative stress subsequently activates the p38 Mitogen-Activated Protein Kinase (p38MAPK) signaling cascade.[1] Phosphorylation and activation of p38MAPK lead to a downstream modulation of the Bcl-2 family proteins, specifically upregulating the pro-apoptotic Bax and downregulating the anti-apoptotic Bcl-2. This shift in the Bcl-2/Bax ratio culminates in the activation of initiator caspase-9 and effector caspase-3, executing the apoptotic program.[1]

Caption: Apoptosis signaling pathway induced by this compound in cancer cells.

Quantitative Data: Cytotoxicity and Anti-Invasion

The following table summarizes the quantitative findings from a key study on JEG-3 choriocarcinoma cells. The data illustrates a dose-dependent effect of α- and β-calendic acid on cell viability and invasion.

| Parameter | Treatment Group | Concentration (μM) | Result (% of Control) | Citation |

| Cell Viability | α-Calendic Acid | 50 | ~75% | [1] |

| 100 | ~50% | [1] | ||

| 200 | ~30% | [1] | ||

| β-Calendic Acid | 50 | ~80% | [1] | |

| 100 | ~55% | [1] | ||

| 200 | ~40% | [1] | ||

| Cell Invasion | α-Calendic Acid | 100 | ~40% | [1] |

| β-Calendic Acid | 100 | ~50% | [1] |

Experimental Protocols

A typical workflow for evaluating the anti-cancer properties of a compound like this compound involves a series of in vitro assays to measure cytotoxicity, apoptosis, and protein expression.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Calendic Acid from Calendula officinalis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calendic acid is a conjugated linolenic acid isomer found in high concentrations in the seed oil of Calendula officinalis (pot marigold).[1][2][3][4][5] This fatty acid is of significant interest to the pharmaceutical, cosmetic, and food industries due to its potential anti-inflammatory, anti-cancer, and other biological activities.[2][6] These application notes provide detailed protocols for the extraction of this compound from Calendula officinalis seeds, encompassing various methods from traditional solvent extraction to modern supercritical fluid and ultrasound-assisted techniques. The protocols are designed to guide researchers in obtaining high-yield, high-purity this compound for further study and product development.

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate extraction method is critical and depends on factors such as desired yield, purity, cost, and environmental impact. Below is a summary of quantitative data for different extraction methods. Please note that the data is compiled from various studies and direct comparison may be limited by differing experimental conditions.

Table 1: Oil Yield from Calendula officinalis Seeds using Different Extraction Methods

| Extraction Method | Solvent/Parameters | Raw Material | Oil Yield (%) | Reference |